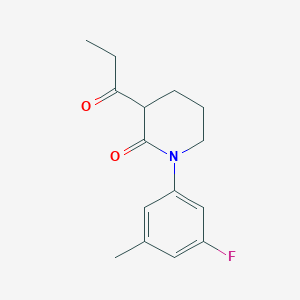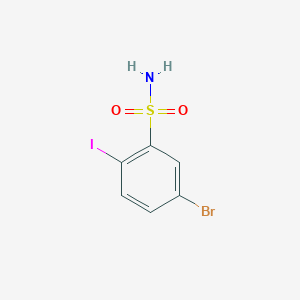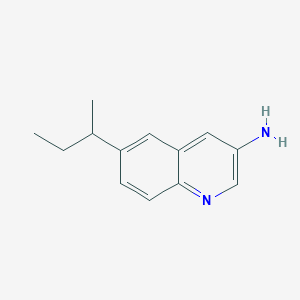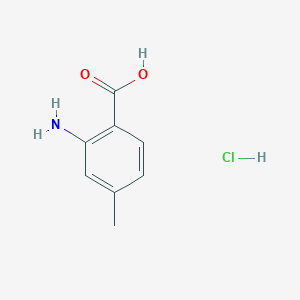![molecular formula C12H18BrNS B13236712 N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B13236712.png)
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is an organic compound that features a brominated thiophene ring attached to a cyclohexane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 3-methylcyclohexan-1-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Thiophene derivatives with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The brominated thiophene ring may play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-bromothiophen-2-yl)methyl]-2-methyloxolan-3-amine
- N-[(4-bromothiophen-2-yl)methyl]-4-ethoxyaniline
- N-[(4-bromothiophen-2-yl)methyl]-3,5-dichloroaniline
Uniqueness
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine is unique due to its combination of a brominated thiophene ring and a cyclohexane structure. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C12H18BrNS |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C12H18BrNS/c1-9-3-2-4-11(5-9)14-7-12-6-10(13)8-15-12/h6,8-9,11,14H,2-5,7H2,1H3 |
Clé InChI |
FKZDPUCBSKYWLY-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)NCC2=CC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Methylphenyl)ethyl]cyclopropanamine](/img/structure/B13236633.png)
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(methyl)amine](/img/structure/B13236647.png)


![3-[2-Oxo-2-(pyridin-4-yl)ethylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B13236668.png)



![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol](/img/structure/B13236694.png)




![3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)
